molecular formula C54H81N13O14 B13383004 H-DL-Trp-DL-xiThr-DL-Leu-DL-Asn-DL-Ser-DL-Ala-Gly-DL-Tyr-DL-Leu-DL-Leu-NH2

H-DL-Trp-DL-xiThr-DL-Leu-DL-Asn-DL-Ser-DL-Ala-Gly-DL-Tyr-DL-Leu-DL-Leu-NH2

Cat. No.: B13383004
M. Wt: 1136.3 g/mol
InChI Key: SUJPPMXJCZETOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-DL-Trp-DL-xiThr-DL-Leu-DL-Asn-DL-Ser-DL-Ala-Gly-DL-Tyr-DL-Leu-DL-Leu-NH2 is a synthetic peptide Peptides are short chains of amino acids linked by peptide bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Trp-DL-xiThr-DL-Leu-DL-Asn-DL-Ser-DL-Ala-Gly-DL-Tyr-DL-Leu-DL-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling: The activated amino acid is coupled to the growing peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like This compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

H-DL-Trp-DL-xiThr-DL-Leu-DL-Asn-DL-Ser-DL-Ala-Gly-DL-Tyr-DL-Leu-DL-Leu-NH2: can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or performic acid.

    Reduction: Reduction reactions can be carried out using agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Specific amino acids within the peptide can be substituted using site-directed mutagenesis techniques.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, performic acid.

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds.

Scientific Research Applications

H-DL-Trp-DL-xiThr-DL-Leu-DL-Asn-DL-Ser-DL-Ala-Gly-DL-Tyr-DL-Leu-DL-Leu-NH2: has various applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of peptide-based materials and nanotechnology.

Mechanism of Action

The mechanism of action of H-DL-Trp-DL-xiThr-DL-Leu-DL-Asn-DL-Ser-DL-Ala-Gly-DL-Tyr-DL-Leu-DL-Leu-NH2 depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-DL-Trp-DL-xiThr-DL-Leu-DL-Asn-DL-Ser-DL-Ala-Gly-DL-Tyr-DL-Leu-DL-Leu-NH2: is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[[2-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[1-[[1-[[2-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H81N13O14/c1-26(2)17-37(46(57)73)62-49(76)38(18-27(3)4)63-51(78)40(20-31-13-15-33(70)16-14-31)61-44(72)24-59-47(74)29(7)60-53(80)42(25-68)66-52(79)41(22-43(56)71)64-50(77)39(19-28(5)6)65-54(81)45(30(8)69)67-48(75)35(55)21-32-23-58-36-12-10-9-11-34(32)36/h9-16,23,26-30,35,37-42,45,58,68-70H,17-22,24-25,55H2,1-8H3,(H2,56,71)(H2,57,73)(H,59,74)(H,60,80)(H,61,72)(H,62,76)(H,63,78)(H,64,77)(H,65,81)(H,66,79)(H,67,75)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJPPMXJCZETOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H81N13O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1136.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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